molecular formula C9H20Cl2N2O2 B2404904 Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride CAS No. 2138513-97-8

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride

Cat. No.: B2404904
CAS No.: 2138513-97-8
M. Wt: 259.17
InChI Key: VMLIGAYQLCCRCZ-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is a piperidine-based chemical intermediate of significant interest in medicinal chemistry and neuropharmacology research. This dihydrochloride salt form offers enhanced stability and solubility for experimental applications. The compound features a piperidine core, a fundamental structural motif prevalent in numerous pharmaceutical agents and biologically active compounds . This chemical serves as a valuable building block for designing and synthesizing novel compounds targeting neurological pathways. Piperidine derivatives are extensively investigated for their potential interactions with various central nervous system targets . Researchers utilize this intermediate in the development of potential therapeutic agents, particularly those involving trace amine-associated receptor 1 (TAAR1) modulation, which represents a novel approach for addressing disorders associated with dopaminergic dysfunction . The compound's structural features, including the ester moiety and basic aminoethyl sidechain, make it a versatile precursor for further chemical modifications and structure-activity relationship studies. Key Research Applications: Pharmaceutical intermediate for neuropharmacological research; Building block for TAAR1 agonist development ; Precursor for compounds targeting dopaminergic systems; Structural scaffold for medicinal chemistry optimization. Handling Note: This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and implement appropriate safety precautions before use.

Properties

IUPAC Name

methyl 1-(2-aminoethyl)piperidine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)8-2-5-11(6-3-8)7-4-10;;/h8H,2-7,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLIGAYQLCCRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138513-97-8
Record name methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality and quantity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride serves as a scaffold for the development of anticancer agents. Its derivatives have shown potential in inhibiting various kinases associated with cancer progression, such as VEGFR-2, ERK-2, and Abl-1. For example, N-(2-aminoethyl)piperidine-4-carboxamide derivatives demonstrated significant anti-proliferative effects against liver cancer cell lines, with an IC50 value of 11.3 μM .

Neurotoxin Inhibition
This compound has also been explored as a potential inhibitor of botulinum neurotoxin serotype A light chain. The structural features of this compound allow it to interact effectively with the neurotoxin, suggesting its utility in developing therapeutic agents against neurotoxic effects .

Synthesis and Chemical Modifications

Synthesis of Linkage Isomers
The compound is utilized in the synthesis of various linkage isomers, particularly in creating complexes such as trans-bis[1-(2-aminoethyl)piperidine]dinitronickel. These complexes have applications in materials science and catalysis .

Fluorinated Piperidines
Recent advances in synthetic methodologies have incorporated this compound into the synthesis of fluorinated piperidines. These derivatives are valuable in drug design due to their enhanced biological activity and specificity .

CB1 Receptor Antagonists
The compound has been explored for its potential as a cannabinoid CB1 receptor antagonist. This application is significant due to the role of CB1 receptors in various physiological processes and their implication in conditions like obesity and metabolic disorders .

E-cadherin Restoration
Research indicates that this compound can be involved in synthesizing small molecules that restore E-cadherin expression, which is crucial for reducing invasion in colorectal carcinoma cells. This highlights its potential role in cancer therapeutics aimed at metastasis prevention .

Case Studies and Research Findings

Study Focus Findings
Bhattacharjee et al. (2023)Synthesis of piperidine derivativesDeveloped large-scale synthesis methods for 2,6-trans-piperidines with high yields .
Li et al. (2013)Multitarget kinase inhibitorsIdentified derivatives that inhibit VEGFR-2, ERK-2, and Abl-1 kinases effectively .
Usuki et al. (2020)Functionalized piperidinesAchieved selective synthesis of fluorinated piperidines for drug design applications .

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate Dihydrochloride

  • Molecular formula : C₁₀H₂₂Cl₂N₂O₂ .
  • Molecular weight : 273.20 g/mol .
  • CAS Number : 1177093-16-1 .
  • Key differences : Ethyl ester group increases hydrophobicity and molecular weight compared to the methyl analog. Used similarly as a building block in drug discovery.

Methyl 1-(4-aminobutyl)piperidine-4-carboxylate Dihydrochloride

  • Molecular formula: Not explicitly provided; estimated C₁₂H₂₆Cl₂N₂O₂.
  • Molecular weight : ~329.27 g/mol (estimated).
  • CAS Number : 1423024-09-2 .
  • Higher synthesis cost (€463.00/250 mg) .

Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate Dihydrochloride

  • Molecular formula : C₁₀H₂₀Cl₂N₂O₂ .
  • Molecular weight : 295.26 g/mol .

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate

  • Molecular formula : C₆H₁₀Cl₂N₄O₂·H₂O .
  • Molecular weight : 261.10 g/mol .
  • CAS Number : 49575-10-2 .
  • Key differences : Nitroimidazole core confers antimicrobial properties but introduces instability risks (e.g., nitro group decomposition).

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Hazards
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride C₉H₂₀Cl₂N₂O₂ 259.21 (theoretical) N/A Methyl ester, short aminoethyl chain, refrigerated storage H315, H319
Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride C₁₀H₂₂Cl₂N₂O₂ 273.20 1177093-16-1 Ethyl ester, increased hydrophobicity Similar to methyl analog
Methyl 1-(4-aminobutyl)piperidine-4-carboxylate dihydrochloride C₁₂H₂₆Cl₂N₂O₂ (est.) 329.27 (est.) 1423024-09-2 Extended aminobutyl chain, higher synthesis cost Data not provided
Methyl 1-(azetidin-3-yl)piperidine-4-carboxylate dihydrochloride C₁₀H₂₀Cl₂N₂O₂ 295.26 N/A Azetidine substituent, steric effects Data not provided
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate C₆H₁₀Cl₂N₄O₂·H₂O 261.10 49575-10-2 Nitroimidazole core, antimicrobial potential Likely mutagenic

Biological Activity

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring with an aminoethyl side chain and a carboxylate moiety. Its molecular formula is C10_{10}H16_{16}Cl2_2N2_2O2_2, and it has a molecular weight of approximately 273.2 g/mol. The presence of both amine and carboxylic acid functional groups contributes to its reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor or modulator of specific enzymes or receptors, influencing various metabolic pathways. For instance, studies have shown its potential to inhibit the papain-like protease (PLpro) from SARS-CoV, suggesting antiviral properties .
  • Cell Cycle Modulation : The compound has been observed to affect cell cycle progression, particularly causing G2/M phase arrest in certain cancer cell lines, which is indicative of its potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant activity, particularly against pathogens such as Staphylococcus aureus and Escherichia coli .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. Key findings include:

PathogenMIC (mg/mL)Activity Level
Staphylococcus aureus0.0039Highly Active
Escherichia coli0.025Active

These results highlight the compound's potential utility in developing new antibacterial agents.

Anticancer Properties

In studies focusing on cancer cell lines, this compound demonstrated cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
Ovarian Cancer Cells3.0Induces G2/M phase arrest
Glioblastoma Cells1.5Induction of apoptosis

These findings suggest that the compound may be effective in treating specific types of cancer by targeting cell cycle regulation and inducing cell death.

Case Studies

  • Ovarian Cancer Treatment : A study investigated the role of microRNAs in ovarian cancer pathogenesis and explored the potential of using this compound as a therapeutic agent. Results indicated that the compound could enhance the efficacy of existing chemotherapy regimens by targeting specific molecular pathways involved in cancer progression .
  • Antiviral Applications : The compound's effectiveness against SARS-CoV proteases was evaluated, revealing promising results for developing antiviral therapies. Its ability to selectively inhibit viral replication suggests a potential role in treating viral infections .

Q & A

Q. Why do stability studies show divergent degradation products?

  • Methodological Answer : Degradation pathways (hydrolysis vs. oxidation) depend on storage conditions. Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products. Compare with forced degradation studies (acid/base/oxidative stress) to map plausible pathways .

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